Toluidine Blue
Overview
Description
- It is commonly used in histology (as the This compound stain ) and occasionally in clinical applications.
- One of its significant uses is in testing for lignin , a complex organic molecule that strengthens and hardens cell walls in plants. A positive this compound test causes the solution to turn from blue to blue-green .
Toluidine blue: is a cationic (basic) dye with the chemical formula .
Mechanism of Action
Target of Action
Tolonium chloride, also known as toluidine blue, is an acidophilic metachromatic dye that selectively stains tissues rich in DNA and RNA . It has a high affinity for nucleic acids, and therefore binds to nuclear material of tissues with a high DNA and RNA content . The primary targets of tolonium chloride are the microbial cells, specifically their cell membranes .
Mode of Action
Tolonium chloride operates through a process known as photodynamic therapy (PDT). In this process, tolonium chloride acts as a photosensitizer. When exposed to a specific wavelength of light, it produces cytotoxic species, leading to the rupture of the microbial cell wall . This interaction with its targets results in the destruction of the microbial cells .
Biochemical Pathways
The biochemical pathway involved in the action of tolonium chloride is the photodynamic process. In the presence of oxygen and light of a specific wavelength, the photosensitizer (tolonium chloride) produces cytotoxic species. These species then interact with the microbial cell membranes, leading to cell death .
Pharmacokinetics
It is known that tolonium chloride has a higher volume of distribution and a narrower therapeutic index compared to related compounds like methylene blue .
Result of Action
The result of tolonium chloride’s action is the destruction of microbial cells. This is achieved through the rupture of the microbial cell wall, caused by the cytotoxic species produced during the photodynamic process . This makes tolonium chloride effective in disinfecting areas infected with microbes .
Action Environment
The efficacy and stability of tolonium chloride are influenced by environmental factors such as light and oxygen. The presence of light of a specific wavelength and oxygen is crucial for the photodynamic process to occur . Additionally, the concentration of tolonium chloride can also affect its efficacy. For instance, low concentrations of tolonium chloride have been shown to produce optimal killing of certain microbes .
Preparation Methods
Synthetic Routes: Toluidine blue can be synthesized through various methods, including condensation reactions between (methylated aniline) and (a phenothiazine dye).
Reaction Conditions: These reactions typically occur in acidic or neutral conditions.
Industrial Production: this compound is industrially produced through large-scale synthesis, often involving optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: Toluidine blue can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield colorless derivatives, while oxidation could lead to new chromophores.
Scientific Research Applications
Histology: Toluidine blue stains nucleic acids blue and polysaccharides purple, enhancing histology slide images.
Chromosome Staining: It’s used to stain chromosomes in plant or animal tissues.
Mast Cell Identification: this compound identifies mast cells due to heparin in their cytoplasmic granules.
Proteoglycan and Glycosaminoglycan Staining: Useful for cartilage and other tissues.
Metachromasia: The dye’s metachromasia phenomenon colors acidic macromolecular carbohydrates red.
Comparison with Similar Compounds
Uniqueness: Toluidine blue’s unique properties include its metachromatic staining and specific applications.
Similar Compounds: While not identical, similar compounds include other thiazine dyes like and .
Properties
IUPAC Name |
(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048728 | |
Record name | Tolonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |
Record name | Tolonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18063 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
92-31-9 | |
Record name | Tolonium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOLONIUM CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Toluidine Blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tolonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TOLONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XUH0X66N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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